molecular formula C11H12ClN3O2 B6610212 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2247107-75-9

5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No.: B6610212
CAS No.: 2247107-75-9
M. Wt: 253.68 g/mol
InChI Key: BTKXVXUAMFBFGH-UHFFFAOYSA-N
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Description

5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a unique and complex compound known for its diverse applications in various fields of scientific research. Its intricate structure allows it to participate in a multitude of chemical reactions and biological processes, making it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, a multi-step process is often employed. This generally involves the initial formation of the pyrimidine ring followed by the introduction of the aminomethyl group on the phenyl ring. Common reagents for these steps include:

  • Cyclization Agents: : Used to form the pyrimidine ring.

  • Amination Reagents: : For attaching the aminomethyl group.

Reaction conditions such as temperature, pH, and solvents are carefully controlled to optimize yield and purity. Industrial production typically scales up these methods with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions:

  • Oxidation: : Results in modifications to the functional groups, often making the molecule more reactive.

  • Reduction: : Typically reduces functional groups, leading to different derivatives.

  • Substitution: : Replaces certain atoms or groups within the molecule, often used to create derivatives with desired properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Such as lithium aluminum hydride.

  • Substitution Agents: : Such as halogens or alkylating agents.

Major Products

These reactions lead to the formation of derivatives that can be studied for various properties and applications.

Scientific Research Applications

5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride finds use in multiple research domains:

  • Chemistry: : As a precursor or intermediate in synthetic organic chemistry.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic agent or as part of drug delivery systems.

  • Industry: : Used in the development of new materials or chemicals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Binding to Receptors: : Alters the function of biological receptors.

  • Enzyme Inhibition: : Modifies enzyme activity, affecting metabolic pathways.

  • Pathway Modulation: : Can influence cellular signaling pathways.

Comparison with Similar Compounds

5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural features and reactivity patterns. Similar compounds include:

  • 4-(aminomethyl)phenyl derivatives: : Differ in the pyrimidine component.

  • Tetrahydropyrimidine derivatives: : Vary in the attached functional groups.

  • Phenyl derivatives: : Without the aminomethyl substitution.

Properties

IUPAC Name

5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKXVXUAMFBFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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